3-[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethylphenyl)-1,4-dihydropyridazin-4-one
Description
The compound 3-[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethylphenyl)-1,4-dihydropyridazin-4-one features a 1,4-dihydropyridazin-4-one core substituted with a 3-bromophenyl-1,2,4-oxadiazole moiety at position 3 and a 3,5-dimethylphenyl group at position 1. This structure combines aromatic and heterocyclic elements, which are common in bioactive molecules. The bromine atom and methyl groups may enhance lipophilicity and influence binding interactions, making it a candidate for pharmaceutical or materials science applications. However, direct studies on this compound are scarce in the provided evidence, necessitating inferences from structurally related analogs .
Properties
IUPAC Name |
3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethylphenyl)pyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15BrN4O2/c1-12-8-13(2)10-16(9-12)25-7-6-17(26)18(23-25)20-22-19(24-27-20)14-4-3-5-15(21)11-14/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTRKJJKBKHJVPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=CC(=O)C(=N2)C3=NC(=NO3)C4=CC(=CC=C4)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethylphenyl)-1,4-dihydropyridazin-4-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 402.25 g/mol. The structure includes a bromophenyl group, an oxadiazole moiety, and a dihydropyridazinone core.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its inhibitory effects on specific enzymes and its potential therapeutic applications.
Enzyme Inhibition
Recent studies have reported that this compound acts as an inhibitor of the GTPase KRas, a critical protein involved in cell signaling pathways related to cancer. The binding affinity was quantified with an EC50 value of , indicating moderate potency against this target .
The proposed mechanism involves the interaction of the compound with the active site of KRas, disrupting its function and subsequently inhibiting downstream signaling pathways that promote cell proliferation and survival. This action is particularly relevant in cancer biology where KRas mutations are prevalent.
Study 1: Inhibition of KRas
In a high-throughput screening assay conducted by the University of New Mexico, the compound was evaluated for its ability to inhibit KRas activity. The study demonstrated that it effectively reduced KRas-mediated signaling in vitro, suggesting its potential as a lead compound for developing anti-cancer therapeutics .
Study 2: Structure-Activity Relationship (SAR)
A structure-activity relationship study explored various derivatives of the dihydropyridazinone scaffold. Modifications on the bromophenyl and oxadiazole groups were found to significantly influence biological activity. Compounds with electron-withdrawing groups exhibited enhanced inhibitory effects on KRas compared to their electron-donating counterparts .
Data Table: Biological Activity Summary
| Activity | Target | EC50 (µM) | Source |
|---|---|---|---|
| Inhibition | GTPase KRas | 30 | University of New Mexico Assay |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous molecules from the evidence:
Key Observations:
Core Heterocycles: The target compound’s 1,4-dihydropyridazin-4-one core is distinct from pyrimidine-tri-ones (), pyrazoles (), and pyrazol-3-ones ().
Substituent Diversity :
- The 3-bromophenyl group in the target compound differs from 4-bromophenyl analogs (), which may alter steric and electronic interactions.
- The 3,5-dimethylphenyl substituent provides steric bulk compared to 2,5-dimethoxyphenyl () or 4-fluorophenyl () groups.
Research Findings and Hypotheses
Structural Insights
- Crystallography: Tools like SHELX and ORTEP () are widely used for structural elucidation of similar compounds.
- LC/MS Data : The patent in reports LC/MS for a brominated pyrazol-3-one (m/z 301–305 [M+H]⁺), suggesting analogous methods could characterize the target compound’s mass spectrum .
Stability and Reactivity
- The 1,2,4-oxadiazole ring in the target compound may confer metabolic stability compared to ester or amide-containing analogs. Bromine’s electronegativity could also influence reactivity in cross-coupling reactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
